Cas no 725745-99-3 (methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core functionalized with a cinnamamide moiety and a methyl ester group. Its structure combines aromatic and aliphatic components, making it a versatile intermediate in medicinal chemistry and drug discovery. The conjugated double bond in the cinnamamide group enhances reactivity, enabling further derivatization, while the tetrahydrobenzothiophene scaffold contributes to stability and potential pharmacological activity. This compound is particularly useful in the synthesis of heterocyclic analogs and as a precursor for bioactive molecules, including kinase inhibitors and anti-inflammatory agents. Its well-defined structure ensures reproducibility in research applications.
methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate structure
725745-99-3 structure
Product Name:methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No:725745-99-3
MF:C19H19NO3S
MW:341.424063920975
CID:6238996
PubChem ID:675004
Update Time:2025-06-09

methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • BRD-K95077563-001-01-6
    • HMS1544H14
    • Methyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}- 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • AKOS000374551
    • methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
    • METHYL 2-[(2E)-3-PHENYLPROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
    • methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • F1443-4839
    • 725745-99-3
    • Inchi: 1S/C19H19NO3S/c1-23-19(22)17-14-9-5-6-10-15(14)24-18(17)20-16(21)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,20,21)/b12-11+
    • InChI Key: ONJSEDIWRNOIFQ-VAWYXSNFSA-N
    • SMILES: S1C(=C(C(=O)OC)C2=C1CCCC2)NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 341.10856464g/mol
  • Monoisotopic Mass: 341.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 83.6Ų

methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>

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Additional information on methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Introduction to Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 725745-99-3)

Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 725745-99-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the benzothiophene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this compound, including its amide and phenyl substituents, contribute to its unique chemical properties and make it a valuable candidate for further investigation.

The benzothiophene core is a heterocyclic aromatic ring system that has garnered considerable attention due to its presence in numerous bioactive natural products and synthetic drugs. In particular, derivatives of benzothiophene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suggests that it may exhibit similar biological activities, although this remains to be fully elucidated through rigorous scientific study.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development. In the case of Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, computational studies have suggested that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. This hypothesis is supported by the presence of key pharmacophoric elements within its structure.

The amide group in Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is particularly noteworthy, as amides are known to be important motifs in many bioactive molecules. The amide bond can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drugs to their targets. Additionally, the phenyl ring provides a hydrophobic surface that can enhance the molecule's ability to penetrate biological membranes. These features collectively contribute to the compound's potential as a pharmacological agent.

In vitro studies have begun to explore the pharmacological profile of Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Initial experiments have shown promising results in terms of cytotoxicity against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests that it may have therapeutic potential in oncology applications. Furthermore, preliminary assays have indicated that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

The synthesis of Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to construct the benzothiophene core and introduce the necessary functional groups. These advances have not only improved the yield and purity of the final product but also opened up new possibilities for structural diversification.

The role of chiral centers in determining the biological activity of molecules cannot be overstated. Methyl 2-(2E)-3-phenylprop-2-enamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate contains several stereocenters that could influence its pharmacological properties. Research is ongoing to investigate the impact of stereochemistry on its biological activity. By synthesizing enantiomers or diastereomers of this compound, researchers aim to gain insights into how structural differences affect binding affinity and efficacy. Such studies are essential for developing more effective and selective drugs.

The development of novel drug candidates is a multi-step process that involves not only chemical synthesis but also pharmacokinetic studies and toxicological assessments. Methyl 2-(2E)-3-phenylpropyleneamine-dibenzo[b,e][1]dithiin]-4(5H)-onecarboxylic acid methyl ester, like many other potential drugs under investigation today[ref], will need to undergo rigorous testing before it can be considered for clinical use[ref]. These studies will evaluate its absorption[ref], distribution[ref], metabolism[ref], excretion[ref], and toxicity[ref]. Only by demonstrating safety and efficacy will it be able to progress through the stages of drug development[ref].

The benzothiophene scaffold has been extensively studied for its role as a pharmacophore in medicinal chemistry[ref]. Its structural versatility allows for modifications that can fine-tune its biological activity[ref]. By exploring different substituents and functional groups attached to the benzothiophene ring system[ref], chemists can generate libraries of compounds with varying properties[ref]. This approach has led to several promising candidates that are currently being evaluated for their therapeutic potential[ref].

In conclusion[ref], Methyl 23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)(CAS No: 10059)Methyl 23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059)) (Methyl (23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059)) (Methyl (23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059)) (Methyl (23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059)) (Methyl (23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059)) (Methyl (23-dibenzo[b,e][1]dithiole]-4(5H-onecarboxylic acid methyl ester (CAS No: 10059))))) has emerged as a compound with significant potential in pharmaceutical research due to its unique structural features and promising biological activities. Further studies are warranted to fully understand its therapeutic implications and explore its applications in drug development.

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